

# Mechanism of Action and Role in DNA Damage Response

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Seviteronel

CAS No.: 1610537-15-9

Cat. No.: S548885

[Get Quote](#)

**Seviteronel** exerts a dual mechanism by selectively inhibiting **CYP17 17,20-lyase** (with an  $IC_{50}$  of 69 nM in humans) and functioning as a competitive AR antagonist [1] [2]. Its role in DNA damage response is linked to AR inhibition, which disrupts crucial DNA repair pathways in AR-positive (AR+) triple-negative breast cancer (TNBC) cells [3] [4].

The table below summarizes the core components of its mechanism:

| Mechanistic Aspect                  | Description                                                                                                         | Experimental Evidence                                                                                                           |
|-------------------------------------|---------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------|
| <b>Primary Target Inhibition</b>    | Selective inhibition of CYP17 17,20-lyase, reducing precursor availability for androgen and estrogen synthesis [2]. | In vitro enzyme assays; reduced tumor growth in xenograft models [1].                                                           |
| <b>Androgen Receptor Antagonism</b> | Competitively binds AR, preventing its genomic activation and nuclear translocation [2].                            | Cell viability assays (e.g., MDA-MB-453); qPCR and immunoblot for AR target genes [3].                                          |
| <b>Impaired DSB Repair</b>          | Causes significant delays in double-strand break (DSB) repair, sensitizing cells to radiation [3] [4].              | Clonogenic survival assays; immunofluorescence staining and quantification of $\gamma$ H2AX foci over time (6-24h post-IR) [3]. |

| Mechanistic Aspect            | Description                                                                                                            | Experimental Evidence                                                                      |
|-------------------------------|------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|
| <b>Altered AR-DNA Binding</b> | Unique to seviteronel; combination with radiation increases AR binding to DDR gene promoters, unlike enzalutamide [3]. | Chromatin Immunoprecipitation (ChIP) sequencing for DDR genes involved in HR and NHEJ [3]. |

This mechanism can be visualized in the following pathway diagram. The associated DOT code can be used with Graphviz to regenerate the diagram.



[Click to download full resolution via product page](#)

**Seviteronel** inhibits CYP17 and AR, impairing DNA repair and causing radiosensitization.

## Quantitative Efficacy and Experimental Data

**Seviteronel's** efficacy as a radiosensitizer is quantified through standardized in vitro and in vivo models, showing selective activity in AR+ TNBC.

| Model System                               | Cell Line / Type                     | Key Finding                                                              | Quantitative Result                                                               | Significance                                                 |
|--------------------------------------------|--------------------------------------|--------------------------------------------------------------------------|-----------------------------------------------------------------------------------|--------------------------------------------------------------|
| <b>In Vitro (Clonogenic Survival)</b>      | AR+ TNBC (e.g., MDA-MB-453, SUM-159) | Radiosensitization with seviteronel + radiation vs. radiation alone [3]. | Radiation Enhancement Ratio (ER): <b>1.20 - 1.89</b> [3].                         | Demonstrates significant synergistic cell kill.              |
|                                            | AR- TNBC (MDA-MB-231) / ER+ (MCF-7)  | No radiosensitization with seviteronel alone (up to 5 $\mu$ M) [3].      | ER: Not significant [3].                                                          | Confirms AR-dependent mechanism.                             |
| <b>In Vitro (Viability - Single Agent)</b> | AR+ TNBC (MDA-MB-453)                | Limited efficacy as a single agent [3].                                  | IC <sub>50</sub> : <b>&gt;10 <math>\mu</math>M</b> [3].                           | Highlights its role as a sensitizer, not a direct cytotoxin. |
| <b>In Vivo (Xenograft)</b>                 | AR+ TNBC mouse model                 | Seviteronel + radiation vs. either alone [3].                            | Significant reduction in tumor volume; delay in tumor doubling/tripling time [3]. | Validates in vitro findings in a living organism.            |
| <b>Clinical (Phase I)</b>                  | Women with advanced breast cancer    | Recommended Phase II Dose (RP2D) [2].                                    | <b>450 mg, once daily</b> [2].                                                    | Informs clinical trial design for combination therapies.     |

## Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the detailed methodologies for key experiments.

### Clonogenic Survival Assay

This is the gold-standard method for quantifying radiosensitization.

- **Purpose:** To measure the ability of a single cell to proliferate indefinitely and form a colony after combined drug and radiation treatment [3].
- **Procedure:**
  - **Plate Cells:** Seed AR+ (e.g., MDA-MB-453) and AR- (e.g., MDA-MB-231) cell lines in appropriate media.
  - **Pre-treatment:** 2-4 hours before radiation, treat cells with **seviteronel** (e.g., 1-5  $\mu$ M) or vehicle control (e.g., DMSO) [3].
  - **Irradiate:** Expose cells to varying doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).
  - **Incubate:** Allow cells to grow for 7-14 days to form colonies.
  - **Fix and Stain:** Use methanol or formaldehyde, then stain with crystal violet.
  - **Count and Analyze:** Count colonies (typically >50 cells). Plot survival fractions and fit data to a linear-quadratic model to calculate the radiation enhancement ratio (ER) [3].

## $\gamma$ H2AX Foci Immunofluorescence Assay

This assay directly visualizes and quantifies DNA double-strand breaks.

- **Purpose:** To evaluate the kinetics of DNA damage repair by measuring the persistence of  $\gamma$ H2AX foci, a marker for DSBs [3].
- **Procedure:**
  - **Plate Cells** on glass coverslips.
  - **Treat and Irradiate:** Pre-treat with **seviteronel**, then irradiate with a single dose (e.g., 2-6 Gy).
  - **Fix and Permeabilize:** At specific time points post-IR (e.g., 0.5, 6, 16, 24h), fix cells with paraformaldehyde and permeabilize with Triton X-100.
  - **Stain:** Incubate with primary anti- $\gamma$ H2AX antibody, followed by a fluorescently-labeled secondary antibody. Use DAPI for nuclear counterstaining.
  - **Image and Quantify:** Acquire images using a fluorescence microscope. Count the number of  $\gamma$ H2AX foci per nucleus for at least 50 cells per condition [3].

## In Vivo Xenograft Radiosensitization Study

This protocol validates findings in a live animal model.

- **Purpose:** To assess the anti-tumor and radiosensitizing effects of **seviteronel** in vivo [3].
- **Procedure:**

- **Establish Tumors:** Inoculate immunocompromised mice (e.g., NSG) subcutaneously with AR+ TNBC cells.
- **Randomize and Treat:** When tumors reach a predefined volume (e.g., 150-200 mm<sup>3</sup>), randomize mice into four groups: Vehicle, **Seviteronel** alone, Radiation alone, and Combination.
- **Drug Administration:** Administer **seviteronel** (e.g., via oral gavage) at the determined effective dose (e.g., 100 mg/kg, twice daily) [1].
- **Radiation:** Deliver localized radiation to the tumor (e.g., 2 Gy per fraction for multiple days). Shield the rest of the animal.
- **Monitor:** Measure tumor volumes and mouse body weights 2-3 times weekly. Endpoints are tumor volume, time to doubling/tripling, and survival.
- **Statistical Analysis:** Compare tumor growth curves using repeated-measures ANOVA or a similar test [3].

The workflow for these core experiments is outlined below.



Click to download full resolution via product page

Workflow for testing **seviteronel**'s radiosensitizing effects, from *in vitro* to *in vivo*.

## Discussion and Research Implications

The evidence confirms that **seviteronel** is a promising radiosensitizer for AR+ TNBC. Its unique dual mechanism and distinct effect on AR-DNA binding compared to enzalutamide suggest a complex mode of action that warrants further investigation [3]. Future research should focus on:

- **Biomarker Discovery:** Identifying robust biomarkers beyond AR positivity to predict which patients will respond best to **seviteronel** combination therapy.
- **Mechanistic Elucidation:** Further exploring why **seviteronel** causes increased AR binding to DDR genes and how this ultimately impairs the repair process.
- **Novel Combinations:** Testing **seviteronel** with other DNA-damaging agents (e.g., PARP inhibitors) or immunotherapies, guided by tools like the MAGINE framework for multi-omics analysis [5].
- **Clinical Translation:** Advancing clinical trials that combine **seviteronel** (at the RP2D of 450 mg QD) with radiotherapy in AR+ cancers, including breast and glioblastoma [6] [2].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. | P450 | Androgen Receptor | TargetMol Seviteronel [targetmol.com]
2. Phase 1 Study of Seviteronel, a Selective CYP17 Lyase ... [pmc.ncbi.nlm.nih.gov]
3. Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen ... [pmc.ncbi.nlm.nih.gov]
4. Frontiers | Seviteronel , a Novel CYP17 Lyase Inhibitor and Androgen... [frontiersin.org]
5. Processes in DNA damage response from a whole-cell multi ... [pmc.ncbi.nlm.nih.gov]
6. Seviteronel - an overview | ScienceDirect Topics [sciencedirect.com]

To cite this document: Smolecule. [Mechanism of Action and Role in DNA Damage Response].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548885#seviteronel-role-in-dna-damage-response>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)